Ethyl 2-aminoethanesulfonate

Description

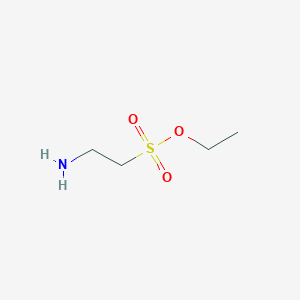

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminoethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-2-8-9(6,7)4-3-5/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCPWLLWTLUZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of Ethyl 2 Aminoethanesulfonate

Nucleophilic Reactivity of the Amino Group: Acylation, Alkylation, and Arylation

The primary amino group in ethyl 2-aminoethanesulfonate (B1234054) serves as a nucleophile, enabling it to participate in various bond-forming reactions.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form N-acyl derivatives. A common example is the protection of the amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, a standard procedure in peptide synthesis. Similarly, reactions with other acyl chlorides, like hydroxybenzoic acid chloride, proceed by adding the acyl chloride to a basic solution of the aminosulfonic acid, resulting in the corresponding N-acylated product.

Alkylation: The amino group can be alkylated by electrophiles like alkyl halides. However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amine products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. chem-soc.si More controlled alkylation can be achieved through specific synthetic strategies, such as reacting primary amines with glycol disulfonates to form cyclic tertiary amines. acs.org For instance, piperidine (B6355638) reacts with methyl methanesulfonate (B1217627) to yield N-methylpiperidine. chem-soc.si

Arylation: The nitrogen atom can also undergo arylation. Palladium-catalyzed C(sp³)-H arylation reactions have been developed for free primary aliphatic amines, allowing for the introduction of aryl groups at specific positions. chemrxiv.org While direct examples with ethyl 2-aminoethanesulfonate are not prominent, the general methodology is applicable. For example, iron(II)-catalyzed 1,2-aminoarylation of alkenes provides a route to unprotected β-arylethylamines. d-nb.info Furthermore, selective arylation of amino acid residues in unprotected peptides has been achieved using platinum(IV) complexes, demonstrating the feasibility of arylating amino groups in complex molecules under mild conditions. nih.gov

Transformations Involving the Sulfonate Ester Functionality

The sulfonate ester group is a key feature of the molecule's reactivity profile, primarily acting as a good leaving group in nucleophilic substitution reactions. libretexts.orgresearchgate.net

The stability and reactivity of sulfonate esters are influenced by steric and electronic factors. eurjchem.comnih.gov The C-O or S-O bonds of the ester can be cleaved under various conditions. For example, some microorganisms can utilize sulfonate esters as a sulfur source, which involves enzymatic cleavage of the ester bond. asm.org In synthetic chemistry, this lability is exploited. The sulfonate ester can be displaced by a variety of nucleophiles in SN2 reactions. libretexts.org For instance, sulfonate esters of aziridinemethanols are converted to allylic amines upon treatment with telluride ion. nih.gov The choice of protecting group for the sulfonic acid is critical, as simple alkyl esters can be potent electrophiles. nih.gov

Transesterification and Amidation Reactions

Transesterification: This process involves the conversion of one ester to another. While widely applied to carboxylic esters, the transesterification of sulfonate esters is also known. masterorganicchemistry.com It can be catalyzed by acids, such as p-toluene sulfonic acid, to convert β-ketoesters to different esters in the presence of various alcohols. scientific.net In some catalytic processes, the formation of methyl ester sulfonates as by-products of transesterification has been observed. researchgate.net The reaction of an alcohol with a sulfonyl chloride in the presence of a base is a common method for synthesizing sulfonate esters. nih.gov

Amidation Reactions: The term "amidation" typically refers to the formation of an amide from a carboxylic acid derivative. The reaction of a sulfonate ester with an amine does not form a "sulfonamide ester" but rather results in nucleophilic attack. Depending on the amine and reaction conditions, this can lead to different products. Primary and secondary amines tend to attack the acyl carbon in carboxylate esters to form amides, whereas they exclusively attack the alkyl carbon of sulfonate esters, leading to alkylated amines. chem-soc.si Tertiary amines also attack the alkyl carbon. chem-soc.si The reaction of a sulfonate ester like trichloroethyl (TCE) tosylate with a basic amine like piperidine results in the formation of a sulfonamide (p-toluenesulfonyl piperidine) via cleavage of the ester. nih.gov The direct synthesis of sulfonamides can also be achieved by coupling sulfonic acid salts with amines using reagents like triphenylphosphine (B44618) ditriflate. researchgate.net

Cycloaddition and Condensation Reactions Utilizing this compound as a Building Block

This compound and its parent compound, taurine (B1682933), can be utilized as building blocks in the synthesis of more complex heterocyclic structures through condensation and cycloaddition reactions.

Condensation Reactions: A condensation reaction involves the joining of two molecules with the loss of a small molecule, such as water or ethanol (B145695). wikipedia.org Taurine has been effectively used as a green, bio-organic catalyst for promoting Knoevenagel condensations between aldehydes and active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. researchgate.net It also catalyzes the synthesis of 2-amino-4H-chromene derivatives and tetraketones. researchgate.net Similarly, 2-aminoethanesulfonic acid supported on nanoparticles has been used as a catalyst for the condensation of aromatic aldehydes with cycloalkanones. iau.ir These examples highlight the potential of the amino-sulfonate scaffold to participate in or catalyze condensation reactions to build complex molecular frameworks.

Cycloaddition Reactions: These reactions involve the joining of two unsaturated molecules to form a cyclic adduct. While specific examples detailing the use of this compound in cycloaddition reactions are not prevalent, the functional groups present allow for its potential incorporation into such schemes. For instance, alkene radical cations can undergo electrochemical [2+2] cycloaddition with styrene (B11656) derivatives to form cyclobutanes. icm.edu.pl The bifunctional nature of this compound makes it a candidate for intramolecular cycloadditions after suitable modification.

Chelation and Complexation Chemistry: Ligand Design and Metal Ion Interactions

The presence of both a nitrogen donor atom (from the amino group) and oxygen donor atoms (from the sulfonate group) allows this compound and its derivatives to act as ligands, forming coordination complexes with various metal ions. orscience.ruresearchgate.net

Ligand Design: The modification of the basic taurine structure is a key strategy in ligand design. For example, introducing a pyridyl group onto the nitrogen atom, as in N-2-(2-pyridyl)ethyl-2-aminoethanesulfonic acid, creates a multidentate ligand. dntb.gov.ua This designed ligand can coordinate with metal ions like copper(II) through the nitrogen atoms of the pyridine (B92270) and amino groups, as well as the oxygen atoms of the sulfo group, leading to the formation of coordination polymers. dntb.gov.ua The properties of these complexes, and thus the ligand's effectiveness, can be tuned by incorporating different functional groups. orscience.ru

Metal Ion Interactions: Taurine and its derivatives form stable complexes with a range of transition and alkaline-earth metals. orscience.ruresearchgate.net The stability of these complexes is often studied using potentiometric methods. researchgate.net For many derivatives, the most stable complexes are formed with copper(II) ions. orscience.ru The stability constants (Log K) provide a quantitative measure of the strength of these interactions. The interaction of taurine with various divalent metal ions generally follows the Irving-Williams order of stability. ijsr.net

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Ethyl 2 Aminoethanesulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of Ethyl 2-aminoethanesulfonate (B1234054) in solution. It provides detailed information about the chemical environment of each atom, primarily ¹H and ¹³C.

Based on the structure of Ethyl 2-aminoethanesulfonate (NH₂-CH₂-CH₂-SO₃-CH₂-CH₃), the expected ¹H and ¹³C NMR signals can be predicted. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen, sulfur, and oxygen atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| -CH₃ (ethyl) | Carbon, Hydrogen | ~1.3 | ~14 | Triplet (t) |

| -CH₂- (ethyl) | Carbon, Hydrogen | ~4.2 | ~65 | Quartet (q) |

| -CH₂-S | Carbon, Hydrogen | ~3.4 | ~50 | Triplet (t) |

| -CH₂-N | Carbon, Hydrogen | ~3.2 | ~38 | Triplet (t) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. sigmaaldrich.com

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between the protons of the ethyl group (CH₃-CH₂) and the ethane (B1197151) chain (N-CH₂-CH₂-S). Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would then link each proton signal directly to its attached carbon atom, confirming the assignments made in the ¹³C spectrum. Such methods are standard for characterizing newly synthesized derivatives. sci-hub.sedntb.gov.ua

In the solid state, this compound's parent compound, taurine (B1682933), exists as a zwitterion (NH₃⁺–CH₂–CH₂–SO₃⁻) with a specific gauche conformation. mdpi.com Solid-State NMR (ssNMR) would be the ideal technique to study the conformation of the ethyl ester in its crystalline form. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide precise information on bond angles and the orientation of the ethyl sulfonate group relative to the amino group, complementing data obtained from X-ray crystallography.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Determination

Mass spectrometry is critical for confirming the molecular weight of this compound and for deducing its structure through fragmentation analysis. The monoisotopic mass of the compound is 153.045964 Da. chemspider.com High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental formula C₄H₁₁NO₃S. sci-hub.se

Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation, providing structural clues. The fragmentation pathways for related taurine conjugates and ethyl esters have been studied, suggesting a predictable pattern. nih.govresearchgate.net

Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (nominal) |

|---|---|---|

| [M]+ | [C₄H₁₁NO₃S]+ | 153 |

| [M - C₂H₅O]+ | [C₂H₆NO₂S]+ | 108 |

| [M - SO₃C₂H₅]+ | [C₂H₆N]+ | 44 |

| [C₂H₄NH₂]+ | [CH₂=CH-NH₂]+ | 43 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies. These two techniques are complementary; vibrations that are strong in Raman may be weak in IR, and vice-versa. mt.comspectroscopyonline.com For instance, the symmetric S=O stretch is typically strong in Raman, while the asymmetric stretch is strong in IR. researchgate.net Analysis of related sulfonated compounds provides a basis for assigning the key spectral bands. nih.govebi.ac.uk

Key Vibrational Modes for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H (amine) | Stretching | 3300-3500 | Medium-Weak | Weak |

| C-H (alkyl) | Stretching | 2850-2960 | Strong | Strong |

| N-H (amine) | Bending | 1590-1650 | Medium | Weak |

| S=O (sulfonate) | Asymmetric Stretch | 1300-1350 | Strong | Medium |

| S=O (sulfonate) | Symmetric Stretch | 1120-1160 | Strong | Strong |

| C-O (ester) | Stretching | 1000-1250 | Strong | Medium |

X-ray Crystallography for Solid-State Structural Analysis and Bond Parameters

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. nih.gov While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on its parent, taurine, reveal a monoclinic crystal system (space group P2₁/c) where the molecule adopts a gauche conformation and forms a complex three-dimensional network of hydrogen bonds between the ammonium (B1175870) (NH₃⁺) and sulfonate (SO₃⁻) groups. mdpi.comnih.gov

For this compound, a single-crystal X-ray diffraction analysis would yield precise data on:

Bond Lengths: The exact distances between connected atoms (e.g., C-S, S-O, C-O, C-N, C-C, C-H).

Bond Angles: The angles formed by three connected atoms, defining the local geometry.

Torsional Angles: The dihedral angles that describe the conformation of the ethyl and ethanesulfonate (B1225610) chains.

Intermolecular Interactions: The packing of molecules in the crystal lattice, including any hydrogen bonding involving the amino group.

This technique has been successfully applied to determine the solid-state structures of other ethyl esters and sulfonated compounds, providing unambiguous conformational and packing information. rsc.orgmdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)

This compound itself is an achiral molecule. However, chiroptical techniques like Circular Dichroism (CD) spectroscopy become indispensable for the characterization of its chiral derivatives. researchgate.netresearchgate.net The synthesis of derivatives often involves creating a stereocenter, for example, by substituting one of the hydrogens on the ethane backbone, which results in a racemic mixture of (R) and (S) enantiomers.

Recent studies on related compounds have demonstrated the use of chiral High-Performance Liquid Chromatography (HPLC) to separate these enantiomers. rsc.org Subsequently, CD spectroscopy is used to determine the absolute configuration of each pure enantiomer. This experimental technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique for each enantiomer (mirror images of each other), allowing for their unambiguous identification, often with validation from computational predictions. rsc.org

Computational Chemistry and Theoretical Studies of Ethyl 2 Aminoethanesulfonate

Quantum Chemical Calculations: Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular systems from first principles. unipd.it These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. unipd.itscielo.org.mx For ethyl 2-aminoethanesulfonate (B1234054), these calculations can elucidate its fundamental chemical nature.

Detailed research findings from quantum chemical calculations focus on several key areas:

Electronic Structure: The distribution of electrons within the molecule is critical to its properties. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. scielo.org.mx The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

Energetics: Quantum calculations can predict the optimized three-dimensional geometry of ethyl 2-aminoethanesulfonate, determining the most stable arrangement of its atoms. This includes bond lengths, bond angles, and dihedral angles. Furthermore, the total energy of the molecule can be calculated, which is essential for comparing the stability of different conformations or isomers.

Spectroscopic Properties: A significant application of quantum chemistry is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum. Similarly, calculations of nuclear shielding tensors can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. arxiv.org A practical workflow for such calculations has been established, often involving methods like Møller–Plesset perturbation theory (MP2) or Configuration Interaction with Singles and Doubles (CISD) for more complex systems. rsc.org

Table 1: Predicted Quantum Chemical Parameters for this compound This table presents hypothetical yet representative data that would be obtained from quantum chemical calculations, based on typical values for similar organic molecules.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability (location: primarily on the amine group). |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (location: primarily on the ester carbonyl group). |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |

| Calculated IR Peak (N-H stretch) | ~3350 cm⁻¹ | Corresponds to the stretching vibration of the primary amine group. |

| Calculated IR Peak (C=O stretch) | ~1735 cm⁻¹ | Corresponds to the stretching vibration of the ester carbonyl group. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior. semanticscholar.org For a flexible molecule like this compound, MD is essential for understanding its dynamic nature.

Key applications of MD simulations for this compound include:

Conformational Analysis: The single bonds in the ethyl and aminoethyl groups of this compound allow for rotation, leading to a vast number of possible three-dimensional shapes, or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum, in water, or in an organic solvent). researchgate.net

Intermolecular Interactions: MD simulations excel at modeling how a molecule interacts with its surroundings. For this compound, this would involve studying the hydrogen bonds formed between its amine (donor) and sulfonate/ester oxygen (acceptor) groups and surrounding water molecules. These simulations can quantify the strength and lifetime of these interactions, which are crucial for understanding its solubility and transport properties. The choice of the force field (a set of parameters describing the potential energy of the system) is critical for the accuracy of these simulations. nih.gov

Table 2: Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Molecular Groups Involved | Significance |

|---|---|---|

| Hydrogen Bond (Donor) | Amine group (-NH₂) | Donates protons to solvent molecules (e.g., water) or other acceptor groups. |

| Hydrogen Bond (Acceptor) | Sulfonate group (-SO₃⁻), Ester carbonyl oxygen (C=O) | Accepts protons from solvent molecules (e.g., water). |

| Dipole-Dipole Interactions | Ester group (-COOEt), Sulfonate group (-SO₃⁻) | Contribute to cohesion and interaction with other polar molecules. |

| Van der Waals Forces | Ethyl group (-CH₂CH₃), Ethylene (B1197577) backbone (-CH₂CH₂-) | Weak, non-specific attractions important for overall packing and interaction in non-polar environments. |

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry can predict where and how a molecule is likely to react. This is achieved by analyzing the electronic properties derived from quantum chemical calculations and simulating reaction pathways.

For this compound, theoretical studies would focus on:

Identifying Reactive Sites: Analysis of the molecule's electrostatic potential map reveals regions of positive (electron-poor) and negative (electron-rich) charge. The nitrogen atom of the amine group is a primary nucleophilic site, capable of attacking electron-deficient centers. Conversely, the carbonyl carbon of the ester group is an electrophilic site, susceptible to nucleophilic attack. libretexts.org

Modeling Reaction Mechanisms: The mechanisms of potential reactions can be investigated computationally. For instance, the hydrolysis of the ester group under acidic or basic conditions is a common reaction for esters. libretexts.org Theoretical calculations can map the entire reaction pathway, identifying the transition state structure and calculating the activation energy. This provides a quantitative measure of how fast the reaction is likely to proceed. Other potential reactions include the alkylation or acylation of the amine group. mnstate.edu The E2 elimination reaction is another possible pathway, although less likely for this specific substrate without a strong base and appropriate leaving group positioning. masterorganicchemistry.com

Table 3: Predicted Reactive Sites and Potential Reactions of this compound

| Reactive Site | Type | Potential Reaction | Mechanism |

|---|---|---|---|

| Amine Nitrogen (-NH₂) | Nucleophilic | Alkylation, Acylation, Protonation | Sₙ2, Nucleophilic Acyl Substitution |

| Ester Carbonyl Carbon (C=O) | Electrophilic | Hydrolysis (Saponification) | Nucleophilic Acyl Substitution |

| α-Protons (to sulfonate) | Acidic | Deprotonation (with strong base) | Acid-Base Reaction |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. excli.de These models are built on the principle that the structure of a molecule dictates its function and properties. The great advantage of QSAR/QSPR is the ability to predict the properties of new or untested compounds, saving experimental effort. conicet.gov.ar

The development of a QSAR/QSPR model for this compound would involve these steps:

Data Collection: A dataset of structurally similar compounds with known experimental values for a specific property (e.g., solubility, toxicity, receptor binding affinity) is assembled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors that encode structural information.

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the experimental property (dependent variable). nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

For this compound, a QSPR model could predict properties like its boiling point or water solubility, while a QSAR model could predict its potential as an inhibitor for a specific enzyme.

Table 4: Typical Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. |

| Geometric | Molecular Volume | Three-dimensional size and shape. |

| Electronic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity and stability. |

Advanced Computational Methodologies: Machine Learning and Multiscale Modeling in Chemical Research

The fields of computational chemistry and drug discovery are increasingly leveraging advanced methodologies like machine learning (ML) and multiscale modeling to tackle complex problems. nih.gov These approaches can overcome the limitations of traditional methods in terms of scale and accuracy.

Machine Learning (ML): ML algorithms can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis. arxiv.org In the context of this compound, ML could be used to:

Develop more accurate QSAR/QSPR models using non-linear algorithms like neural networks or support vector machines. researchgate.net

Create machine learning potentials (MLPs) for MD simulations. MLPs learn the potential energy surface from high-accuracy quantum mechanical data and can then run MD simulations with quantum accuracy but at a fraction of the computational cost. chalmers.se This allows for longer and larger simulations, providing better statistical sampling of molecular behavior.

The synergy between machine learning and multiscale modeling represents a frontier in chemical research, promising to deliver predictive models of unprecedented accuracy and scope for understanding molecules like this compound. nih.gov

Mechanistic Investigations of Biological Interactions in Model Systems in Vitro

Molecular Recognition and Binding Studies with Biomolecules (e.g., Proteins, Enzymes)

In vitro studies investigating the molecular recognition and binding of ethyl 2-aminoethanesulfonate (B1234054) with specific biomolecules are not extensively documented in publicly available research. However, insights can be drawn from its structural similarity to the endogenous compound taurine (B1682933) (2-aminoethanesulfonic acid). Ethyl 2-aminoethanesulfonate is a derivative of taurine, and it is proposed that it is more readily absorbed by the body and subsequently metabolized into taurine and ethanol (B145695). google.com This metabolic relationship suggests that this compound may interact with the same protein targets as taurine, such as transporters.

The bacterial periplasmic substrate-binding protein TauA, a component of the taurine ATP-binding cassette (ABC) transporter TauABC, is responsible for the high-affinity binding and import of taurine. nih.gov Detailed binding studies have been conducted on TauA with taurine and various analogs, providing a framework for understanding the structural requirements for ligand recognition.

Research using isothermal titration calorimetry (ITC) has quantified the binding affinity of taurine and other related molecules to E. coli TauA. These studies reveal that the interaction is highly specific. The ethylamine (B1201723) group of taurine is a key determinant for high-affinity binding. nih.gov While direct binding data for this compound to TauA is not available, the affinities of other taurine analogs have been measured.

Table 1: Binding Affinities of Taurine and Analogs to TauA Protein

| Compound | Apparent Dissociation Constant (Kd) (µM) |

|---|---|

| Taurine | 0.0016 |

| N-(2-acetamido)-2-aminoethanesulfonic acid (ACES) | 7.4 |

| 2-(N-morpholino)ethanesulfonate (MES) | 2.8 |

| 2-Aminoethylphosphonate (2-AEP) | 649 |

This table was generated using data from a study on the TauA substrate-binding protein. nih.gov

The data indicates that modifications to the amino group of the ethanesulfonate (B1225610) backbone can significantly impact binding affinity to the TauA protein. nih.gov Given that this compound possesses an ethyl ester group on the sulfonate end, its binding characteristics to taurine-binding proteins would require specific empirical investigation.

Modulation of Enzyme Activities and Biochemical Pathways in Cell-Free Systems

There is currently no specific research available detailing the direct modulatory effects of this compound on the activities of enzymes or biochemical pathways within cell-free systems. Such systems, which utilize cellular extracts or purified enzymes, are instrumental in dissecting metabolic pathways and screening for inhibitors or activators. nih.govnih.govyoutube.com

As this compound is known to be a derivative of taurine, it could theoretically influence pathways involving taurine metabolism. google.com For instance, taurine is synthesized from cysteine via the enzymes cysteine dioxygenase and cysteine sulfinate decarboxylase. wikipedia.org In some bacteria, the initial step in taurine degradation is catalyzed by taurine:pyruvate aminotransferase. mdpi.com However, without direct experimental evidence, any potential role of this compound as a substrate or modulator in these pathways remains speculative.

Interactions with Model Membranes and Cellular Components

Specific studies on the direct interaction of this compound with model membranes, such as liposomes or supported lipid bilayers, are not present in the current body of scientific literature. Model membranes are widely used to investigate how various molecules, including drugs and metabolites, interact with and permeate through the lipid bilayer, which can influence their biological activity. nih.govnih.gov These interactions can range from surface binding to intercalation within the lipid acyl chains, potentially altering membrane fluidity, permeability, and stability. nih.govmdpi.com

Given its amphipathic nature, with a polar amino-sulfonate head group and a nonpolar ethyl ester tail, it is plausible that this compound could exhibit some interaction with the lipid bilayer. However, the extent and nature of this interaction, and how it compares to its parent compound taurine, would need to be determined through biophysical studies such as fluorescence polarization, calorimetry, or electrochemical impedance spectroscopy.

Comparative Biochemical Analysis with Endogenous Aminoethanesulfonates

The primary endogenous aminoethanesulfonate for comparative analysis with this compound is taurine (2-aminoethanesulfonic acid).

Structural and Chemical Differences: Taurine exists as a zwitterion at physiological pH, with a positively charged amino group and a negatively charged sulfonate group. wikipedia.org This high polarity makes it highly water-soluble. This compound differs by the esterification of the sulfonic acid group with an ethyl group. This modification neutralizes the negative charge of the sulfonate group and introduces a more hydrophobic character to that end of the molecule. This structural change is the basis for the claim that it is more easily absorbed by the body than taurine. google.com

Metabolic Fate: A key biochemical difference lies in their metabolic fate. Taurine is a stable end-product of cysteine metabolism and is not incorporated into proteins. wikipedia.orgnih.gov It is involved in numerous physiological processes, including osmoregulation, bile salt conjugation, and neuromodulation. nih.govnih.govwebmd.com In contrast, this compound is described as a pro-drug or precursor to taurine. Upon absorption, it is hydrolyzed in vivo to yield taurine and ethanol, thereby raising the body's taurine levels. google.com

Interaction with Transporters: The transport of taurine into cells is mediated by a specific, high-affinity, sodium- and chloride-dependent taurine transporter (TauT). nih.gov The specificity of this transporter is critical for maintaining high intracellular taurine concentrations. nih.gov While direct studies on the interaction of this compound with TauT are lacking, the high specificity of TauT for the taurine molecule, particularly the sulfonate group, suggests that the ethyl ester derivative may not be a high-affinity substrate. nih.gov However, its increased lipophilicity might allow it to cross cell membranes more readily via passive diffusion before being hydrolyzed to taurine intracellularly.

Development of Molecular Probes for Biochemical Research

There is no information available in the reviewed scientific literature to suggest that this compound has been developed or utilized as a molecular probe for biochemical research. Molecular probes are specialized molecules designed to detect or measure specific biomolecules or cellular events, often through fluorescent, radioactive, or affinity-based mechanisms. nih.gov The development of a probe based on the this compound structure would require functionalization with a reporter group and validation of its specificity for a biological target.

Applications As a Synthetic Building Block and in Advanced Materials Science

Precursor in the Synthesis of Organic Intermediates and Complex Molecules

Ethyl 2-aminoethanesulfonate (B1234054) serves as a key starting material or intermediate in the synthesis of a variety of organic molecules. Its reactivity allows for the introduction of the sulfoethylamino moiety into larger, more complex structures. A primary application is in the synthesis of taurine (B1682933) (2-aminoethanesulfonic acid) and its derivatives. google.comregulations.govgoogle.com Taurine analogs are of significant interest in medicinal chemistry and are often prepared through multi-step synthetic routes where ethyl 2-aminoethanesulfonate or related precursors are employed. researchgate.net For instance, taurine can be synthesized via the reaction of 2-aminoethylsulfuric acid with sodium sulfite (B76179). google.com

The compound also acts as a fundamental building block for creating more intricate molecules. google.comnih.gov Research has demonstrated its use in the preparation of complex esters, such as N-{2-[(2-Aminoethyl)amino]ethyl}-2-aminoethanesulfonic Acid 2,2,2-Trifluoro-1-p-tolyl-ethyl Ester, through reactions involving its sulfonate ester group. nih.gov Furthermore, the core structure of 2-aminoethanesulfonic acid is utilized in multicomponent reactions. For example, taurine has been employed as a green, bio-organic catalyst for the synthesis of pyrano[3,2-c]quinolone derivatives, highlighting its role in facilitating complex chemical transformations. google.com

Integration into Polymeric Systems: Copolymerization and Cross-linking Agents

The derivatives of this compound, particularly its sodium salts, are valuable in polymer chemistry for modifying polymer properties. They can be integrated into polymer backbones or used as agents to connect polymer chains.

Sodium 2-[(2-aminoethyl)amino]ethanesulfonate is used as a hydrophilic chain extender in the synthesis of waterborne polyurethanes. alphachem.bizwikipedia.org It is also employed as an extender in copolymerization reactions with monomers like isophorone (B1672270) and styrene (B11656). sigmaaldrich.com The incorporation of this sulfonate-containing monomer can enhance specific properties of the resulting polymer, such as hydrophilicity. acs.org

These derivatives also function as effective cross-linking agents. N,N-bis(Hydroxyethyl)-2-aminoethanesulfonic acid sodium salt has been shown to act as a cross-linking agent, reacting with other functional groups to form networks within a polymer matrix. alibaba.com Similarly, sodium 2-[(2-aminoethyl)amino]ethanesulfonate is used as a crosslinking agent for siloxane coatings on transparent plastics. alphachem.biz In a different application, N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) has been used to create cross-links in sulfonated polyimide membranes, which is relevant for applications like proton exchange membranes. mdpi.com The ability to form these connections is crucial for tailoring the mechanical and thermal properties of materials.

Below is a table summarizing the roles of this compound derivatives in polymeric systems.

Table 1: Applications of this compound Derivatives in Polymer Science

| Derivative Name | Role | Polymer System | Application/Benefit |

|---|---|---|---|

| Sodium 2-[(2-aminoethyl)amino]ethanesulfonate | Chain Extender | Waterborne Polyurethane | Introduces hydrophilic groups alphachem.bizwikipedia.org |

| Sodium 2-[(2-aminoethyl)amino]ethanesulfonate | Extender | Polyvinyl Chloride (PVC) Resins | Increases flexibility sigmaaldrich.com |

| Sodium 2-[(2-aminoethyl)amino]ethanesulfonate | Cross-linking Agent | Siloxane Coatings | Enhances coating properties for plastics alphachem.biz |

| N,N-bis(Hydroxyethyl)-2-aminoethanesulfonic acid sodium salt | Cross-linking Agent | General Polymers | Forms polymer networks alibaba.com |

| N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) | Cross-linking Agent | Sulfonated Polyimide | Used for proton exchange membranes mdpi.com |

Role in the Design and Synthesis of Functional Materials (e.g., Coordination Polymers, Surfactants)

The functional groups of this compound and its derivatives make them excellent candidates for designing materials with specific properties, such as coordination polymers and surfactants.

Coordination Polymers: Derivatives like N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (H3bes) and N-2-(2-pyridyl)ethyl-2-aminoethanesulfonic acid serve as versatile building blocks in the self-assembly of coordination polymers. These ligands can coordinate with metal ions, such as copper(II), to form complex one-, two-, or three-dimensional structures. For example, H3bes has been used to generate tetracopper(II) cores and heterometallic Cu(II)/Li coordination polymers. The resulting materials often exhibit interesting magnetic, catalytic, or structural properties. The sulfonate group, in particular, can bridge metal centers, facilitating the formation of these extended networks.

Surfactants: The amphiphilic nature of molecules derived from 2-aminoethanesulfonic acid makes them suitable for surfactant applications. Taurates, which are derivatives of taurine, are produced by reacting taurine with fatty acid chlorides. These anionic surfactants exhibit surface-active properties. Research has also been conducted on the synthesis of specific taurine-based surfactants, such as Sodium N-Aryloleyl-N-mthis compound. In another approach, taurine has been covalently attached to natural polysaccharides to create novel, non-toxic, surface-active polymers. The performance of these surfactants, such as their critical micelle concentration (CMC), can be tuned by altering the length of the hydrophobic alkyl chain.

Utilization in Catalysis and Ligand Development

The ability of this compound derivatives to coordinate with metal ions makes them valuable as ligands in catalysis. The resulting metal complexes can act as catalysts for a variety of organic transformations.

Coordination compounds derived from N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (H3bes) and copper(II) have been shown to be effective catalysts. These tetracopper(II) complexes can catalyze the mild C-H functionalization of alkanes, including oxidation reactions to form alcohols and ketones, and hydrocarboxylation to produce carboxylic acids.

Furthermore, the parent compound, 2-aminoethanesulfonic acid (taurine), has been explored as a "green" bio-organic catalyst. It has been successfully used in aqueous media to catalyze the synthesis of complex heterocyclic compounds like pyrano[3,2-c]quinolone derivatives. google.com In another application, 2-aminoethanesulfonic acid was immobilized on a magnetic nanostructured support to create an efficient and recoverable catalyst for the synthesis of chromeno[4,3-b]quinoline derivatives. The related compound N-cyclohexyl-2-aminoethanesulfonic acid (CHES) has been observed to act as a ligand, binding to the catalytic site of enzymes like neuraminidase.

Below is a table summarizing research findings on the catalytic applications of these compounds.

Table 2: Research Findings on Catalytic Applications

| Compound/Derivative | Metal/Support | Reaction Catalyzed | Research Finding |

|---|---|---|---|

| N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (H3bes) | Copper(II) | C-H functionalization of alkanes | Forms tetracopper(II) complexes that act as effective homogeneous catalysts for oxidation and carboxylation. |

| N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (H3bes) | Copper(II)/Lithium | Hydrocarboxylation of alkanes | Creates heterometallic coordination polymers that are versatile catalyst precursors. |

| 2-Aminoethanesulfonic acid (Taurine) | None (Bio-organic catalyst) | Synthesis of pyrano[3,2-c]quinolone | Acts as a green catalyst in aqueous medium for multicomponent reactions. google.com |

| 2-Aminoethanesulfonic acid | Magnetic Nanostructure (γ-Fe2O3@Zn-LDH) | Synthesis of chromeno[4,3-b]quinoline | Immobilized form serves as an efficient and recoverable catalyst. |

Non-Pharmaceutical Applications in Industrial and Agrochemical Processes

Beyond the laboratory and specialized materials, derivatives of this compound find utility in various industrial and agricultural processes.

Industrial Applications: The sodium salt of N-(2-Aminoethyl)-2-aminoethanesulfonic acid is used as a viscosity control agent in several industrial settings, including papermaking and textile dyeing. sigmaaldrich.com It is also employed in oilfield drilling muds. sigmaaldrich.com Its properties make it useful as an extender for polyvinyl chloride (PVC) resins, where it can enhance flexibility. sigmaaldrich.com Due to its versatility as a synthetic intermediate, it is produced on a large scale for the chemical industry. Taurine itself is used in the industrial production of surfactants and detergents because of its ability to lower surface tension.

Agrochemical Processes: In agriculture, sulfonate-containing compounds play several roles. Short-chain alkyl sulfonates are used as hydrotropes in concentrated pesticide formulations to improve the solubility of other components. Sodium naphthalene (B1677914) sulfonate, another sulfonate derivative, acts as a dispersing agent in pesticide and fertilizer formulations to ensure uniform application and absorption.

More directly, a complex polymer containing sodium 2-((2-aminoethyl)amino)ethanesulfonate has been filed for an exemption from tolerance requirements when used as an inert ingredient in pesticide formulations applied to seeds. regulations.gov Taurine derivatives have also been investigated as active ingredients; for example, a specific derivative has been patented for its use in protecting cherries from the cherry fruit fly by acting as a pheromone that deters egg-laying. google.com Other research has focused on synthesizing novel taurine derivatives with fungicidal activity against plant pathogens like Botrytis cinerea. alphachem.biz There is also emerging research into engineering plants to produce taurine, which could enhance the nutritional value of crops.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques: HPLC, GC, and IC for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating Ethyl 2-aminoethanesulfonate (B1234054) from other components in a sample, which is a critical step for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like amino acid esters. For a compound like Ethyl 2-aminoethanesulfonate, which lacks a strong chromophore for UV detection, pre-column or post-column derivatization is typically necessary. nih.govnih.gov

Derivatization: Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used to introduce a fluorescent or UV-absorbing tag to the primary amine group of the molecule. nih.goveurekaselect.comresearchgate.net The choice of derivatizing agent depends on the required sensitivity and the detection system available.

Columns and Mobile Phases: Reversed-phase columns, such as C18, are commonly employed. researchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient mode to achieve optimal separation. mdpi.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. To analyze this compound by GC, derivatization is essential to increase its volatility and thermal stability.

Derivatization: A common approach involves the use of ethyl chloroformate to form N-ethoxycarbonyl ethyl esters, which are amenable to GC analysis. researchgate.nettandfonline.comnih.gov This derivatization targets the amino group.

Detection: A Flame Ionization Detector (FID) is a common choice for quantification due to its wide linear range and general response to organic compounds. nih.gov

Ion Chromatography (IC): Given the sulfonic acid moiety, IC could be a potential technique for the analysis of this compound, particularly for its separation from other ionic species. This method is often used for the determination of ions like sulfate (B86663) in various matrices.

The following table illustrates typical parameters for these chromatographic methods as applied to related amino acids.

| Parameter | HPLC (with OPA/FMOC Derivatization) | GC (with Ethyl Chloroformate Derivatization) |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net | Capillary Column (e.g., HP-INNOWAX) tandfonline.com |

| Mobile Phase / Carrier Gas | Gradient of buffered aqueous solution (e.g., sodium phosphate) and acetonitrile/methanol researchgate.netresearchgate.net | Helium or Nitrogen mdpi.com |

| Detector | Fluorescence Detector (FLD) or Diode Array Detector (DAD) researchgate.net | Flame Ionization Detector (FID) nih.gov |

| Typical Application | Quantification in biological fluids, purity of pharmaceutical-grade amino acids. nih.gov | Analysis of amino acid composition in protein hydrolysates. researchgate.nettandfonline.com |

This table presents generalized conditions based on the analysis of similar compounds and does not represent validated data for this compound.

Electrophoretic Methods for Characterization and Separation

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, particularly for charged species. It requires minimal sample volume and can be a rapid analysis technique. For taurine (B1682933) and its derivatives, CE methods have been developed and could be adapted for this compound. researchgate.netnih.gov

Derivatization for Detection: Similar to HPLC, derivatization is often required for sensitive detection. Fluorescein isothiocyanate (FITC) is a derivatizing agent that allows for highly sensitive laser-induced fluorescence (LIF) detection. nih.govresearchgate.net

Separation Principle: In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied. Ions migrate at different velocities based on their charge-to-size ratio, leading to separation. nih.gov

Coupling Techniques: On-line coupling of capillary isotachophoresis (cITP) with capillary zone electrophoresis (CZE) can be employed to enhance sensitivity and selectivity for taurine-related compounds. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple a separation method with mass spectrometry (MS), provide a high degree of sensitivity and specificity, making them ideal for trace analysis and metabolite identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of compounds like this compound in complex matrices such as biological fluids. It often does not require derivatization for detection, as the mass spectrometer can detect the compound directly.

Ionization: Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino acid esters.

Analysis Mode: For quantification, tandem mass spectrometry (MS/MS) is used in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and low detection limits. nih.govkoreascience.krlcms.cz This involves selecting the precursor ion (the molecular ion of the analyte) and monitoring a specific fragment ion produced by its collision-induced dissociation. For related compounds like taurine, LC-MS/MS methods have been developed that can achieve detection limits in the low ng/mL range. koreascience.krlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS.

Derivatization: As with GC-FID, derivatization is necessary. The use of ethyl chloroformate or silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) makes the amino acid ester volatile for GC analysis. mdpi.comnih.gov

Fragmentation Analysis: The mass spectrometer provides a fragmentation pattern (mass spectrum) that is characteristic of the derivatized molecule, allowing for confident identification. nih.gov

| Technique | Typical Column | Ionization Mode | Key Advantage |

| LC-MS/MS | C18 or HILIC koreascience.krresearchgate.net | ESI (Negative or Positive) nih.govresearchgate.net | High sensitivity and specificity for trace quantification in complex matrices without derivatization. nih.gov |

| GC-MS | Capillary (e.g., DB-5) nih.gov | Electron Ionization (EI) | Provides structural information through characteristic fragmentation patterns. nih.gov |

This table presents generalized information for the analysis of related amino acid esters.

Development of Novel Sensor Technologies for Specific Detection

The development of novel sensors for the specific and rapid detection of amino acids and their derivatives is an active area of research. These sensors can be based on various principles, including optical and electrochemical changes.

Optical Sensors: These sensors often utilize a specific chemical reaction or interaction that results in a change in color (colorimetric) or fluorescence (fluorometric). nih.gov For example, sensor arrays based on host-guest chemistry with molecules like cucurbiturils have been developed to recognize and analyze amino acids in water. rsc.org Other approaches involve developing fluorescent probes that selectively bind to amino acids. digitellinc.com

Biosensors: These sensors incorporate a biological element, such as an enzyme, coupled to a transducer. For instance, a biosensor for L-amino acids has been developed using immobilized L-amino acid oxidase, which detects the ammonia (B1221849) produced from the enzymatic degradation of the amino acids. researchgate.net Another approach involves using taurine dioxygenase in an enzymatic assay to quantify taurine, which could potentially be adapted for its esters. google.com

While sensors specifically for this compound are not documented in the reviewed literature, the principles used for general amino acid or taurine detection could form the basis for future development. nih.govresearchgate.netchembites.org

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis and Process Intensification

The industrial production of taurine (B1682933) and its derivatives has traditionally relied on multi-step batch processes. morressier.com Future research will likely focus on developing greener and more efficient synthetic routes for ethyl 2-aminoethanesulfonate (B1234054). A key area of innovation lies in process intensification, which aims to shift from conventional batch reactors to continuous flow systems. researchgate.net Continuous reactors offer superior heat and mass transfer, potentially reducing reaction times and the consumption of reactants. researchgate.net

Innovations may include:

Catalyst Development: Exploring solid acid catalysts or enzymatic processes to replace traditional homogenous catalysts like sulfuric acid, thereby simplifying product purification and minimizing waste.

Alternative Solvents: Investigating the use of greener solvents or solvent-free conditions to reduce the environmental impact. A known method for synthesizing taurine ethyl ester involves the reaction of sodium taurate with diethyl sulfate (B86663) in absolute ethanol (B145695). google.com

Energy-Efficient Methods: The application of alternative energy sources such as microwave or ultrasonic irradiation could accelerate reaction rates and improve energy efficiency, similar to improvements seen in related aminosulfonate syntheses. researchgate.net

Process Optimization: As seen in the synthesis of taurine from monoethanolamine, effectively removing byproducts like water is crucial for maximizing yield by overcoming equilibrium limitations. morressier.com Similar strategies will be vital for optimizing the esterification process for ethyl 2-aminoethanesulfonate.

Exploration of Novel Reactivity and Functionalization Pathways

The bifunctional nature of this compound, possessing both a primary amine and an ethyl sulfonate group, provides a rich platform for chemical modification and the synthesis of novel derivatives. Future research will delve into selectively targeting these functional groups to create a diverse library of new molecules.

Potential functionalization pathways include:

N-Functionalization: The primary amine group is a prime target for reactions such as acylation, alkylation, and arylation to produce a wide range of amides, secondary amines, and other N-substituted derivatives. These new analogues could be explored for various applications, building on the therapeutic success of other taurine derivatives like acamprosate (B196724) and tauromustine. nih.gov

Sulfonate Ester Chemistry: The ethyl sulfonate group can be targeted for substitution reactions, potentially allowing for the introduction of different alkyl or aryl groups, or serving as a leaving group in more complex transformations.

Derivatization for Biological Probes: Functionalizing the molecule with fluorescent tags, biotin, or other reporter groups via its amine handle could create valuable tools for chemical biology to study the distribution and interactions of taurine-like molecules in biological systems. nih.gov

Advanced Computational Predictions of Chemical and Biological Properties

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. For this compound, advanced computational methods can provide deep insights into its behavior at the molecular level.

Key research directions include:

Density Functional Theory (DFT) Studies: DFT can be used to calculate and predict a wide range of properties, including molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding reactivity. youtube.com

Molecular Docking and Dynamics: These simulations can predict how this compound and its derivatives might interact with biological targets such as proteins and enzymes. For instance, understanding its interaction with the taurine transporter (TauT) could provide a framework for designing new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of a series of this compound derivatives with their predicted biological activities or physicochemical properties. This can accelerate the discovery of compounds with desired characteristics. Computer-aided design has been successfully used to show that taurine-functionalized nanomaterials form more stable systems for drug delivery. nih.govresearchgate.net

Potential in Supramolecular Chemistry and Nanomaterials Development

The unique structure of this compound, combining a polar head (amino group) with a less polar tail (ethyl sulfonate), suggests significant potential in the fields of supramolecular chemistry and materials science. Its parent compound, taurine, has already been successfully used as a biocompatible capping agent for synthesizing stable gold nanoparticles and for functionalizing graphene oxide to create novel drug delivery systems. mdpi.comnih.govresearchgate.net

Future research could explore:

Self-Assembly: Investigating the ability of this compound to self-assemble into higher-order structures like micelles, vesicles, or organogels in various solvents, driven by hydrogen bonding and electrostatic interactions.

Nanoparticle Functionalization: Using the compound as a surface ligand to stabilize and functionalize metallic or metal oxide nanoparticles. The amino group can act as an effective anchor to the nanoparticle surface, while the ethyl sulfonate moiety can modulate the particle's solubility and surface properties.

Hybrid Materials: Incorporating this compound into polymer matrices or metal-organic frameworks (MOFs) to create new hybrid materials with tailored properties, such as improved biocompatibility or specific recognition capabilities. Taurine derivatives have been noted for their excellent biocompatibility. mdpi.comresearchgate.net

Interdisciplinary Research Avenues in Chemical Biology and Material Innovation

The intersection of chemistry, biology, and materials science provides fertile ground for future research on this compound. Its structural similarity to the vital nutrient taurine makes it an intriguing candidate for probing and modulating biological processes. nih.gov

Emerging interdisciplinary avenues include:

Chemical Biology: Developing this compound derivatives as chemical probes to study taurine's role in neuromodulation, cytoprotection, and metabolic regulation. nih.gov These probes could help elucidate the mechanisms of taurine transporters and receptors. nih.gov

Biomaterials: Creating new biocompatible materials for medical applications. For example, polymers incorporating this compound could be developed for tissue engineering scaffolds or as coatings for medical implants to improve their integration with the body.

Functional Coatings: Utilizing derivatives like sodium 2-[(2-aminoethyl)amino]ethanesulfonate, which are already used as crosslinking agents for coatings, to develop advanced surface coatings with specific properties such as anti-fouling, enhanced wettability, or biocompatibility. chemicalbook.com The development of taurine analogues as therapeutic agents is an active area of research, suggesting a promising future for new derivatives. nih.govnih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.